N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride

Description

Chemical Nomenclature and Structural Identification

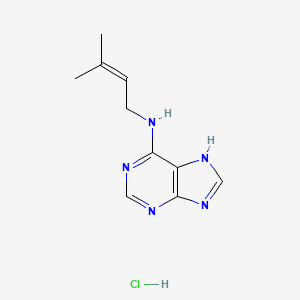

N-(3-Methylbut-2-enyl)-7H-purin-6-amine hydrochloride belongs to the class of adenine derivatives modified with an isoprenoid side chain. Its IUPAC name, N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine, reflects the substitution of a 3-methylbut-2-enyl group at the N⁶ position of the adenine moiety. The molecular formula of the base compound is C₁₀H₁₃N₅, with a hydrochloride salt form adding HCl to the structure.

Structural Features

- Core purine skeleton : A bicyclic aromatic system comprising fused pyrimidine and imidazole rings.

- Isoprenoid side chain : A 3-methylbut-2-enyl group attached to the exocyclic amine at position 6 of the purine ring.

- Chirality : The compound lacks stereocenters due to the planar geometry of the purine system and the trans-configuration of the isoprenoid side chain.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine | |

| CAS Registry Number | 2365-40-4 (base form) | |

| Molecular Formula | C₁₀H₁₃N₅ (base) | |

| Molecular Weight | 203.24 g/mol (base) |

The compound’s structural identity is further confirmed by spectroscopic data:

Historical Context of Discovery and Early Characterization

N-(3-Methylbut-2-enyl)-7H-purin-6-amine, commonly termed isopentenyladenine (iP), was first identified in the 1960s during investigations into plant growth regulators. Its discovery emerged from efforts to isolate factors responsible for cytokinin activity—a class of phytohormones promoting cell division. Early work by Miller and Skoog’s group revealed that iP derivatives serve as precursors to zeatin, a more biologically active cytokinin.

Key Milestones

- 1964 : Isolation of iP from transfer RNA (tRNA) hydrolysates of Zea mays, establishing its natural occurrence.

- 1971 : Elucidation of biosynthetic pathways linking iP to adenosine nucleotides via isopentenylation at the N⁶ position.

- 1980s : Development of synthetic protocols for iP analogs, enabling structure-activity studies.

The hydrochloride salt form was later engineered to enhance solubility for in vitro applications, facilitating its use in plant tissue culture.

Taxonomic Distribution in Natural Sources

N-(3-Methylbut-2-enyl)-7H-purin-6-amine occurs ubiquitously in higher plants as a component of tRNA and a free cytokinin. Its presence has been documented in:

| Plant Species | Tissue/Compartment | Reference |

|---|---|---|

| Arabidopsis thaliana | Senescing leaves, roots | |

| Zea mays | tRNA hydrolysates | |

| Nicotiana tabacum | Callus cultures |

In tRNA, iP residues are post-transcriptionally modified at adenine positions 37 of specific tRNAs, influencing translational fidelity. Free iP functions as a mobile signaling molecule, regulating senescence, nutrient allocation, and shoot development. Recent metabolomic studies detected iP in 89% of angiosperms surveyed, with concentrations ranging from 0.1–2.3 nM/g fresh weight.

Biosynthetic Pathways

- tRNA-Derived iP :

- De Novo Synthesis :

This dual origin underscores iP’s dual role as both a nucleic acid component and a hormonal signal.

Properties

Molecular Formula |

C10H14ClN5 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride |

InChI |

InChI=1S/C10H13N5.ClH/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9;/h3,5-6H,4H2,1-2H3,(H2,11,12,13,14,15);1H |

InChI Key |

WQBMJVFSROYWCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation with 3-Methylbut-2-enyl Halides

The most common method involves alkylating adenine or its derivatives with 3-methylbut-2-enyl halides (e.g., bromide or chloride). The reaction proceeds via nucleophilic substitution at the N6 position of adenine under basic conditions. A representative protocol includes:

- Reagents : Adenine (1.0 equiv), 3-methylbut-2-enyl bromide (1.2 equiv), potassium carbonate (2.0 equiv).

- Solvent : Dimethylformamide (DMF) or ethanol.

- Conditions : Reflux at 80–90°C for 12–24 hours.

- Yield : 60–75% after purification by recrystallization (ethanol/water).

Mechanistic Insight : The base deprotonates the N6 amine of adenine, enhancing nucleophilicity. The alkyl halide undergoes SN2 substitution, forming the N6-alkylated product.

Nucleophilic Substitution Using 6-Chloropurine

Reaction with 3-Methylbut-2-en-1-amine

6-Chloropurine serves as a versatile intermediate. Substitution with 3-methylbut-2-en-1-amine under mild conditions yields the target compound:

- Reagents : 6-Chloropurine (1.0 equiv), 3-methylbut-2-en-1-amine (1.5 equiv), triethylamine (2.0 equiv).

- Solvent : Ethanol or tetrahydrofuran (THF).

- Conditions : 60°C for 6–8 hours.

- Yield : 70–85% after column chromatography (silica gel, CH₂Cl₂/MeOH).

Key Optimization : Excess amine and prolonged reaction times prevent dimerization byproducts.

Enzymatic Synthesis via Isopentenyltransferase

Biocatalytic Alkylation

Isopentenyltransferase (IPT) enzymes catalyze the transfer of isopentenyl groups to adenine derivatives. This method is eco-friendly but less common in industrial settings:

- Substrates : Adenine, dimethylallyl pyrophosphate (DMAPP).

- Enzyme : Recombinant IPT from Arabidopsis thaliana.

- Conditions : pH 7.4, 30°C, 24 hours.

- Yield : ~50% (limited by enzyme stability).

Advantages : High regioselectivity and minimal side products.

Transition Metal-Catalyzed Methods

Ruthenium-Catalyzed Rearrangement

Allylpurine precursors undergo double-bond migration catalyzed by RuClH(CO)(PPh₃)₃:

- Substrate : N9-Allyl-6-chloropurine.

- Catalyst : RuClH(CO)(PPh₃)₃ (5 mol%).

- Solvent : Toluene.

- Conditions : 110°C, 6 hours.

- Yield : 80–90% with >95% Z-selectivity.

Mechanism : The catalyst facilitates hydride transfer and alkene isomerization, yielding the thermodynamically stable N-(3-methylbut-2-enyl) product.

Purification and Characterization

Chromatographic Techniques

Analytical Validation

- HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeOH gradient).

- NMR : ¹H NMR (DMSO-d6) δ 8.35 (s, 1H, H8), 5.45 (m, 1H, CH₂CH=C), 3.85 (d, 2H, NCH₂).

- LC-MS : m/z 203.24 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 60–75 | 95–98 | Low | Industrial |

| Nucleophilic Substitution | 70–85 | 98–99 | Moderate | Lab-Scale |

| Enzymatic Synthesis | 45–50 | 90–95 | High | Limited |

| Ruthenium-Catalyzed | 80–90 | >99 | High | Pilot-Scale |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H13N5

- Molecular Weight : 203.24 g/mol

- IUPAC Name : 2-(3-methylbut-2-enyl)-7H-purin-6-amine

The compound's structure allows it to participate in various biochemical processes, particularly in plant growth regulation and potential therapeutic applications.

Plant Growth Regulation

N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride is primarily recognized for its role as a plant growth regulator. It mimics the action of cytokinins, which are essential for cell division and differentiation in plants.

Key Findings :

- Cytokinin Activity : The compound has been shown to promote shoot proliferation and delay leaf senescence in various plant species. Studies indicate that it enhances the growth of tissue cultures, making it valuable in agricultural biotechnology for crop improvement .

| Application Area | Effect Observed | Reference |

|---|---|---|

| Shoot Proliferation | Enhanced growth in tissue cultures | |

| Leaf Senescence | Delay in leaf aging processes |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects, particularly in cancer treatment.

Case Study :

- A study explored the compound's ability to inhibit specific enzymes involved in tumor growth. The findings suggest that it may possess anti-cancer properties by affecting cellular signaling pathways related to proliferation and apoptosis .

| Therapeutic Area | Mechanism of Action | Reference |

|---|---|---|

| Cancer Treatment | Inhibition of tumor growth enzymes | |

| Cell Signaling | Modulation of apoptosis pathways |

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways.

Research Insights :

Mechanism of Action

The mechanism of action of N-(3-methylbut-2-enyl)-7H-purin-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key Compounds :

Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine;hydrochloride) Substituent: Furylmethyl group at the 6-amino position. Molecular formula: C₁₀H₉N₅O·HCl (MW: 251.67 g/mol) . Role: Synthetic cytokinin with applications in delaying senescence and promoting shoot proliferation .

BAP (N-(Phenylmethyl)-7H-purin-6-amine) Substituent: Benzyl group at the 6-amino position. Molecular formula: C₁₂H₁₁N₅ (MW: 225.25 g/mol) . Role: High cytokinin activity in micropropagation and callus induction .

Zeatin ((E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol) Substituent: Hydroxylated isoprenoid chain. Molecular formula: C₁₀H₁₃N₅O (MW: 219.24 g/mol) . Role: Natural cytokinin with superior stability and bioactivity compared to synthetic analogs .

N-(3-Methylbutyl)-7H-purin-6-amine

- Substituent: Saturated 3-methylbutyl chain.

- Molecular formula: C₁₀H₁₅N₅ (MW: 205.27 g/mol) .

- Role: Less studied; reduced activity due to lack of unsaturated bonds .

Molecular formula: C₁₀H₁₃N₅ (MW: 203.25 g/mol) . Role: Isomer with unknown bioactivity; positional substitution alters receptor interaction .

Physicochemical Properties

*Estimated based on C₁₀H₁₂N₅·HCl.

Plant Growth Regulation :

- Target Compound: Preliminary studies suggest moderate cytokinin activity, likely lower than Kinetin due to the hydrophobic isoprenoid chain reducing water solubility .

- Kinetin : EC₅₀ ~0.1–1 µM in shoot induction; synergizes with auxins like NAA .

- BAP : EC₅₀ ~0.01–0.1 µM; 10x more potent than Kinetin in callus proliferation .

- Zeatin : EC₅₀ ~0.001–0.01 µM; gold standard due to natural hydroxylation enhancing receptor binding .

Mechanistic Insights :

- The 3-methylbut-2-enyl group in the target compound may mimic natural isoprenoid side chains (e.g., in zeatin) but lacks hydroxylation, reducing hydrogen-bonding capacity .

- Hydrochloride salts generally enhance solubility but may alter membrane permeability compared to free bases .

Biological Activity

N-(3-methylbut-2-enyl)-7H-purin-6-amine hydrochloride, commonly referred to as a purine derivative, has garnered attention for its significant biological activities, particularly in the realms of plant growth regulation and potential therapeutic applications in humans. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of N-(3-methylbut-2-enyl)-7H-purin-6-amine hydrochloride is C10H14ClN5, with a molecular weight of approximately 239.7 g/mol. The compound features a 3-methylbut-2-enyl side chain attached to the purine ring, which is crucial for its biological functions. Its structural attributes contribute to its classification as a cytokinin, a type of plant hormone that promotes cell division and growth.

Plant Growth Regulation

N-(3-methylbut-2-enyl)-7H-purin-6-amine hydrochloride functions primarily as a cytokinin , influencing various physiological processes in plants. Some key activities include:

- Promotion of Cell Division : Enhances mitotic activity in plant tissues.

- Stimulating Shoot Development : Encourages the growth of lateral buds and shoot formation.

- Delay of Leaf Senescence : Extends the lifespan of leaves by delaying aging processes.

Research indicates that this compound can significantly increase biomass production in various plant species, making it valuable in agricultural practices.

Potential Therapeutic Effects

Recent studies have explored the compound's potential therapeutic effects in human biology, particularly concerning cancer research. Its structural similarities to other bioactive compounds suggest it may interact with cellular pathways involved in tumor growth and proliferation. Preliminary findings indicate that it could inhibit certain cancer cell lines, although further research is necessary to elucidate its mechanisms and efficacy.

Interaction Studies

Studies have demonstrated that N-(3-methylbut-2-enyl)-7H-purin-6-amine hydrochloride interacts with several biochemical pathways:

| Pathway | Effect |

|---|---|

| Cell Cycle Regulation | Modulates cyclin-dependent kinases |

| Apoptosis | Induces apoptosis in specific cancer cell lines |

| Hormonal Signaling | Enhances auxin activity leading to improved root development |

These interactions highlight its dual role in both agricultural and medicinal contexts.

Case Study: Impact on Crop Yield

A field trial conducted on Brassica oleracea (cabbage) demonstrated that application of N-(3-methylbut-2-enyl)-7H-purin-6-amine hydrochloride at varying concentrations resulted in:

- Increased Leaf Area : Up to 30% greater leaf area compared to control groups.

- Higher Yield : A yield increase of approximately 25% was recorded at optimal concentrations.

This case underscores the compound's effectiveness as a plant growth regulator.

Comparative Analysis with Other Cytokinins

To contextualize the biological activity of N-(3-methylbut-2-enyl)-7H-purin-6-amine hydrochloride, a comparison with other known cytokinins is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N6-Isopentenyladenine hydrochloride | C10H13N5.HCl | Commonly used as a plant growth regulator; similar side chain structure |

| 2-Methylsulfanyl-7H-purin-6-amine | C10H13N5 | Contains sulfur; different biological activity profile |

| 2-(3-Methylbut-2-enyl)-7H-purin-6-amine | C10H13N5 | Variation in position of the side chain on the purine ring |

This table illustrates the diversity within purine derivatives while showcasing N-(3-methylbut-2-enyl)-7H-purin-6-amine hydrochloride's unique structural attributes that contribute to its distinct biological activities.

Q & A

Q. Basic

- NMR : 1H and 13C NMR can resolve the prenyl group’s double-bond configuration (e.g., cis/trans isomerism) and purine ring protonation states .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks and salt interactions in the hydrochloride form .

- FT-IR : Validates functional groups (e.g., amine and imine stretches) and hydrogen bonding in the solid state .

How does the 3-methylbut-2-enyl substituent influence stability under varying experimental conditions?

Advanced

The prenyl group is susceptible to hydrolysis under strongly acidic conditions (e.g., H2SO4 in MeOH), forming products like agmatine derivatives. Stability studies should include pH-dependent degradation assays (e.g., HPLC monitoring over 24–72 hours) . Comparative data with Kinetin (furfuryl substituent) suggest the prenyl group may enhance lipophilicity but reduce aqueous stability, requiring inert storage conditions (e.g., -20°C under argon) .

What in silico methods predict this compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Tools like AutoDock Vina model interactions with purine-binding enzymes (e.g., cytokinin receptors) using LogP (0.55–0.85) and polar surface area (79.63 Ų) to assess membrane permeability .

- QSAR modeling : Correlates substituent effects (e.g., prenyl vs. furfuryl) with bioactivity, leveraging data from analogs like Kinetin, which shows plant hormone activity .

- ADMET prediction : Tools like SwissADME evaluate bioavailability (e.g., GI absorption) and cytochrome P450 inhibition risks .

What biological activities are documented for this compound, and how are they assayed?

Basic

While direct data is limited, structural analogs like Kinetin exhibit cytokinin activity in plant tissue culture (e.g., shoot induction). Assays include:

- Bioassays : Tobacco callus growth promotion, comparing dose-response curves with adenine derivatives .

- Enzyme inhibition : ATP-binding cassette (ABC) transporter assays, using fluorescent substrates to quantify competitive inhibition .

How can electrochemical methods elucidate adsorption or surface interactions of this compound?

Advanced

Adapt corrosion-inhibition methodologies (e.g., for mild steel in HCl) to study adsorption on biomimetic surfaces:

- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance changes upon compound adsorption .

- Potentiodynamic Polarization (PDP) : Determines inhibition efficiency (%) and adsorption isotherms (e.g., Langmuir model) .

- AFM/XPS : Validates surface film formation and elemental composition post-adsorption .

What strategies resolve contradictions in crystallographic data during refinement?

Q. Advanced

- High-resolution data : Use synchrotron sources to resolve twinning or disorder in the prenyl group.

- SHELXL refinement : Apply restraints for bond lengths/angles in the hydrochloride counterion and purine ring.

- Validation tools : Check for overfitting using Rfree values and omit maps for ambiguous electron density regions .

How does this compound compare to adenine hydrochloride in biochemical applications?

Basic

Adenine hydrochloride (CAS 2922-28-3) serves as a nucleotide precursor, while the prenyl derivative may enhance membrane permeability due to higher LogP. Comparative studies in cell cultures (e.g., bacterial or mammalian) can assess differences in uptake kinetics and cytotoxicity using MTT assays .

What are the solubility challenges, and how can formulation improve bioavailability?

Q. Advanced

- Solubility : Limited aqueous solubility (similar to Kinetin: ~5 mg/mL in DMSO) requires co-solvents (e.g., cyclodextrins) or nanoemulsions .

- Salt selection : Hydrochloride form improves crystallinity but may lower pH stability. Alternative salts (e.g., mesylate) could enhance solubility .

How can metabolic pathways be mapped for this compound in plant or mammalian systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.